4-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol
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Overview
Description
4-{[4-(Bicyclo[221]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol typically involves multiple steps. One common approach is the reaction of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide. This reaction yields a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the bicyclic structure, potentially leading to the formation of different isomers.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the bicyclic structure.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound’s potential as a pharmacophore is explored. Its bicyclic structure and functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its structure may allow for the development of drugs with improved efficacy and reduced side effects.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its bicyclic structure may impart stability and rigidity to polymers and other materials.
Mechanism of Action
The mechanism of action of 4-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting or activating their function. The phenolic hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides: These compounds share the bicyclic structure but differ in their functional groups.
N-(oxiran-2-yl)methyl-N-(exo-5,6-epoxybicyclo[2.2.1]heptan-endo-2-ylmethyl)arenesulfonamides: These compounds have similar structural features but include epoxide groups.
Uniqueness
The uniqueness of 4-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol lies in its combination of a bicyclic structure with a piperazine ring and phenolic hydroxyl groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-25-19-11-16(12-20(26-2)21(19)24)13-22-5-7-23(8-6-22)14-18-10-15-3-4-17(18)9-15/h3-4,11-12,15,17-18,24H,5-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSURZBNKYVTSRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3CC4CC3C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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